molecular formula C12H18N4O B14155358 Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- CAS No. 2313-81-7

Triazene, 3,3-diethyl-1-(p-acetamidophenyl)-

Cat. No.: B14155358
CAS No.: 2313-81-7
M. Wt: 234.30 g/mol
InChI Key: KQASLUSNVDZDPS-UHFFFAOYSA-N
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Description

Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is a member of the triazene family, characterized by the presence of a triazene group (-NNN-). This compound is notable for its versatility in various biological, physical, and chemical applications. Triazene compounds are recognized for their ability to form stable complexes with metals, making them valuable in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- typically involves the reaction of an amine with a diazonium salt. The process begins with the formation of the diazonium salt from an aromatic amine, followed by its reaction with a secondary amine to form the triazene compound. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of triazene compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- involves its interaction with biological molecules. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyltriazene: Another triazene compound with similar coordination properties but different functional groups.

    1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits similar stability and reactivity but with different substituents.

    1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the above compound but with a different positional isomer.

Uniqueness

Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent highlight its versatility and importance in various fields of research .

Properties

CAS No.

2313-81-7

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-[4-(diethylaminodiazenyl)phenyl]acetamide

InChI

InChI=1S/C12H18N4O/c1-4-16(5-2)15-14-12-8-6-11(7-9-12)13-10(3)17/h6-9H,4-5H2,1-3H3,(H,13,17)

InChI Key

KQASLUSNVDZDPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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